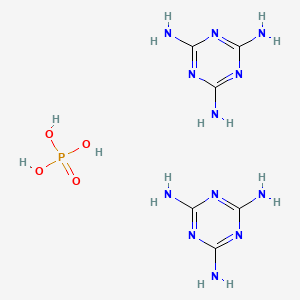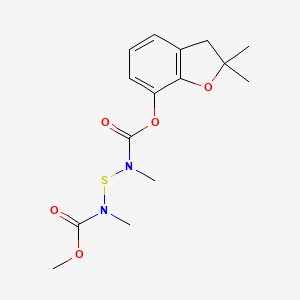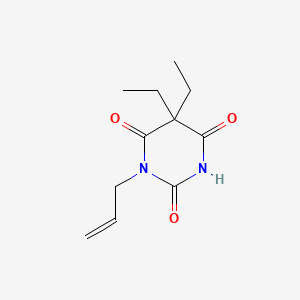![molecular formula C11H13N3O2 B13780908 Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- CAS No. 67905-63-9](/img/structure/B13780908.png)
Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- is a chemical compound with the molecular formula C11H13N3O2. This compound is known for its unique structure, which includes a cyanoethyl group and a hydroxyphenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound often utilize high-efficiency liquid chromatography techniques. For example, reverse-phase high-performance liquid chromatography (RP-HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid is used for the analysis and separation of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include acetonitrile, water, phosphoric acid, and formic acid . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted compounds.
Applications De Recherche Scientifique
Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- has several scientific research applications:
Biology: This compound is used in biological studies to understand its effects on different biological systems.
Industry: It is used in industrial processes for the production of various chemical products.
Mécanisme D'action
The mechanism of action of Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- involves its interaction with specific molecular targets and pathways. The cyanoethyl and hydroxyphenyl groups play a crucial role in its activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-
- N-(3-(Bis(2-cyanoethyl)amino)phenyl)acetamide
Uniqueness
What sets Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- apart from similar compounds is its unique combination of the cyanoethyl and hydroxyphenyl groups. This unique structure gives it distinct chemical and biological properties, making it valuable for various scientific research applications .
Propriétés
Numéro CAS |
67905-63-9 |
|---|---|
Formule moléculaire |
C11H13N3O2 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
N-[3-(2-cyanoethylamino)-4-hydroxyphenyl]acetamide |
InChI |
InChI=1S/C11H13N3O2/c1-8(15)14-9-3-4-11(16)10(7-9)13-6-2-5-12/h3-4,7,13,16H,2,6H2,1H3,(H,14,15) |
Clé InChI |
ODVOQTAXTDMKPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)O)NCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetamide, 2-[(1-chloro-2-naphthalenyl)oxy]-](/img/structure/B13780836.png)






![Thieno[2,3-f]benzothiazole(9CI)](/img/structure/B13780880.png)
![14-Methyl-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaene](/img/structure/B13780901.png)



